molecular formula C23H32O4 B155162 6beta-Acetoxyprogesterone CAS No. 1675-95-2

6beta-Acetoxyprogesterone

Cat. No.: B155162
CAS No.: 1675-95-2
M. Wt: 372.5 g/mol
InChI Key: SUCNAJORKZIPDF-MCQQAARZSA-N
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Description

6β-Acetoxyprogesterone is a synthetic progestin derived from progesterone, characterized by the introduction of an acetoxy (-OAc) group at the 6β position of the steroid nucleus. This structural modification enhances metabolic stability and alters receptor-binding affinity compared to endogenous progesterone. These modifications aim to improve oral bioavailability and prolong half-life, making such compounds clinically relevant in hormone replacement therapy and contraception.

Properties

CAS No.

1675-95-2

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

[(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] acetate

InChI

InChI=1S/C23H32O4/c1-13(24)17-5-6-18-16-12-21(27-14(2)25)20-11-15(26)7-9-23(20,4)19(16)8-10-22(17,18)3/h11,16-19,21H,5-10,12H2,1-4H3/t16-,17+,18-,19-,21+,22+,23+/m0/s1

InChI Key

SUCNAJORKZIPDF-MCQQAARZSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C

Synonyms

6 beta-acetoxyprogesterone
6beta-acetoxyprogesterone

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

  • 6β-Acetoxyprogesterone : Acetoxy group at 6β, progesterone backbone.
  • Medroxyprogesterone Acetate (MPA) : 6α-methyl and 17α-acetoxy groups .
  • 6α-Chloro-17-acetoxyprogesterone : Chloro substituent at 6α, 17-acetoxy .
  • (5β)-4,5-Dihydro Medroxyprogesterone 17-Acetate : Saturated A-ring (5β-hydrogenation) .

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight Key Functional Groups Lipophilicity (LogP)*
Progesterone None 314.47 3-keto, Δ4 3.87
6β-Acetoxyprogesterone 6β-OAc 372.49† 3-keto, 6β-OAc ~4.50‡
Medroxyprogesterone Acetate 6α-CH3, 17α-OAc 386.53 3-keto, 6α-CH3, 17α-OAc 5.10
6β-Hydroxyprogesterone 6β-OH 330.46 3-keto, 6β-OH ~3.20
6α-Chloro-17-acetoxyprogesterone 6α-Cl, 17α-OAc 406.94 3-keto, 6α-Cl, 17α-OAc ~5.30

*Estimated values based on structural analogs.
†Calculated from progesterone (314.47) + acetoxy group (60.05).
‡Higher than progesterone due to acetoxy’s hydrophobicity.

Pharmacological Activity

Receptor Binding and Androgenic Effects:

  • 6β-Acetoxyprogesterone : Likely exhibits strong progestogenic activity due to the 6β-acetoxy group stabilizing interactions with the progesterone receptor (PR). Androgenic effects may be lower than MPA, as 6β-substituents reduce androgen receptor (AR) activation compared to 6α-methyl groups .
  • MPA : Binds PR and AR, contributing to its androgenic side effects (e.g., lipid metabolism alterations) .
  • 6β-Hydroxyprogesterone : Lower metabolic stability than acetoxy derivatives due to hydroxyl susceptibility to glucuronidation .

Table 2: Pharmacokinetic and Toxicological Profiles

Compound Half-Life (h) Metabolic Pathway Key Toxicity Concerns
6β-Acetoxyprogesterone ~24–48* Hepatic esterase hydrolysis Limited data; potential hepatotoxicity‡
MPA 40–60 CYP3A4 oxidation Androgenic effects, bone loss
6α-Chloro-17-acetoxyprogesterone N/A Dechlorination, hydrolysis Chlorinated byproducts may pose toxicity risks

*Estimated based on esterase-labile acetoxy groups. ‡Inferred from structurally related compounds (e.g., Exemestane 6β-epoxide requires cautious handling ).

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